molecular formula C14H18N6 B2572257 5-Methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2415492-11-2

5-Methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2572257
CAS No.: 2415492-11-2
M. Wt: 270.34
InChI Key: YQSBKBMWNOINGQ-UHFFFAOYSA-N
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Description

5-Methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves the reaction of a substituted 2-chloropyrimidine with a piperazine derivative. One common method involves the use of cesium carbonate and potassium iodide as catalysts in acetonitrile under microwave irradiation . The reaction conditions are usually maintained at 150°C for optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield fully hydrogenated piperazine derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its dual functionality as a GPR119 agonist and its potential neuroprotective properties. This dual action makes it a promising candidate for treating metabolic disorders and neurodegenerative diseases.

Properties

IUPAC Name

4-methyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-11-9-16-13(17-10-11)19-5-7-20(8-6-19)14-15-4-3-12(2)18-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSBKBMWNOINGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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